6-methyl-1H-indazol-7-ol
Overview
Description
6-Methyl-1H-indazol-7-ol is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by a methyl group at the 6th position and a hydroxyl group at the 7th position of the indazole ring. Indazole derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Indazole derivatives, which include 6-methyl-1h-indazol-7-ol, have been found to have a wide range of pharmacological activities, suggesting they interact with multiple targets .
Mode of Action
Indazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some indazole derivatives have been found to inhibit the production of certain mediators in osteoarthritis cartilage .
Biochemical Pathways
For example, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines, causing a block in the G0–G1 phase of the cell cycle .
Result of Action
For instance, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines .
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific derivative and the biological context.
Cellular Effects
Other indazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-1H-indazol-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with methylhydrazine, followed by cyclization in the presence of a suitable catalyst . Another approach involves the use of 2-azidobenzaldehydes and amines, leading to the formation of the indazole ring through consecutive formation of C–N and N–N bonds .
Industrial Production Methods: Industrial production of indazole derivatives often employs transition metal-catalyzed reactions due to their efficiency and high yields. For instance, a Cu(OAc)2-catalyzed synthesis using oxygen as the terminal oxidant has been described for the preparation of various indazoles . This method ensures minimal byproduct formation and is scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1H-indazol-7-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often utilize reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions introduce various functional groups onto the benzene ring .
Scientific Research Applications
6-Methyl-1H-indazol-7-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-indazole: Lacks the methyl and hydroxyl groups, making it less versatile in certain chemical reactions.
2H-indazole: A tautomeric form of 1H-indazole, differing in the position of the hydrogen atom on the nitrogen.
6-chloro-1H-indazol-7-ol: Similar structure but with a chlorine atom instead of a methyl group, leading to different reactivity and biological activity.
Uniqueness: 6-Methyl-1H-indazol-7-ol is unique due to the presence of both a methyl group and a hydroxyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a therapeutic agent compared to other indazole derivatives .
Properties
IUPAC Name |
6-methyl-1H-indazol-7-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-3-6-4-9-10-7(6)8(5)11/h2-4,11H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUWYANMJFFUFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=NN2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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